rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis
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Overview
Description
rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis is a stereoisomeric compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis typically involves the use of starting materials such as pyrrolidine derivatives and ethynyl-containing reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired stereoisomer. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale-up and cost-efficiency. These methods may involve continuous flow processes and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis include:
- rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
- rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid
- rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
Uniqueness
Properties
CAS No. |
1003022-06-7 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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